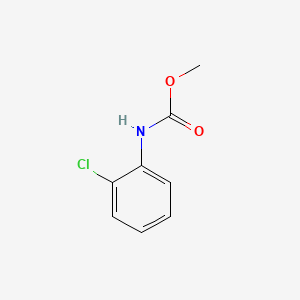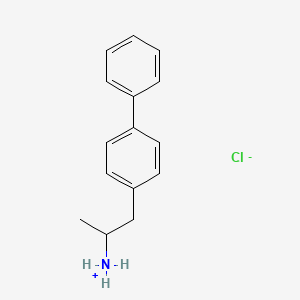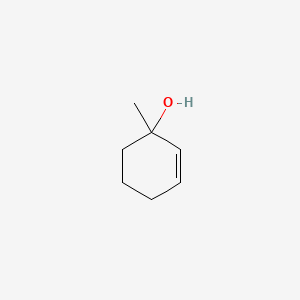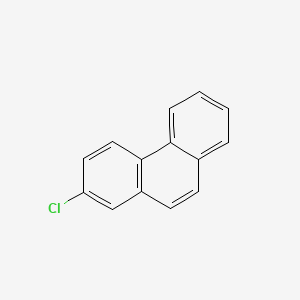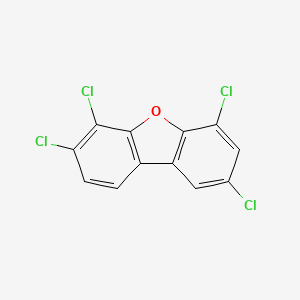
2,4,6,7-Tetrachlorodibenzofuran
Vue d'ensemble
Description
2,4,6,7-Tetrachlorodibenzofuran (TCDF) is an organochlorine compound that has been used in a variety of applications, including as an insecticide, a flame retardant, and a plasticizer. It is a compound of the dibenzofuran family and is composed of four chlorine atoms and two benzene rings. It is a colorless, crystalline solid at room temperature. TCDF is a known environmental pollutant and has been linked to a number of adverse health effects.
Applications De Recherche Scientifique
Aryl Hydrocarbon Receptor as a Target for Chemotherapy
A study by Zhang et al. (2009) highlighted the role of TCDF and related compounds in inhibiting the proliferation of estrogen receptor-negative breast cancer cell lines. This inhibition is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) pathway, suggesting potential chemotherapy applications for ER-negative breast cancer. TCDF's effects were examined alongside other chlorinated aromatic compounds, demonstrating both AhR-dependent and independent pathways in cancer cell lines, highlighting its significance in developing cancer therapies (Zhang et al., 2009).
Environmental Fate and Bioavailability
The long-term fate and bioavailability of TCDF were studied by Currie et al. (2000) in a small oligotrophic lake. This study provides insight into TCDF's redistribution and its impact on aquatic organisms, indicating that TCDF's bioavailability to filtering and deposit feeders decreases over time. Such findings are crucial for understanding the environmental persistence and ecological risks associated with TCDF exposure (Currie et al., 2000).
Toxic Equivalency Factors Reevaluation
A reevaluation of Toxic Equivalency Factors (TEFs) for dioxin-like compounds, including TCDF, by van den Berg et al. (2006), sheds light on the relative toxic potency of these compounds. This study underlines the necessity of accurate TEFs for risk assessment and regulatory purposes, providing a basis for comparing the toxicities of various dioxins and furans, including TCDF (van den Berg et al., 2006).
Mechanisms of Dioxin Formation
Research by Evans and Dellinger (2005) on the formation mechanisms of dioxins from the high-temperature oxidation of chlorophenols adds to the understanding of TCDF's environmental generation. This study highlights how TCDF can form under certain conditions, contributing to the knowledge base on preventing dioxin formation during waste incineration and other industrial processes (Evans & Dellinger, 2005).
Hepatic Steatosis Induction in Mice
A study by Yuan et al. (2019) explored the impact of TCDF exposure on lipid homeostasis in mice, demonstrating that TCDF induces hepatic lipogenesis, leading to hepatic steatosis. This work is critical for understanding the toxicological effects of TCDF on liver function and overall health, highlighting the broader implications of environmental exposure to TCDF and similar compounds (Yuan et al., 2019).
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2,4,6,7-Tetrachlorodibenzofuran interacts with various biomolecules, including enzymes and proteins. One of the primary interactions is with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. When this compound binds to this receptor, it activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This interaction is crucial for the compound’s role in biochemical reactions, as it influences the metabolism and detoxification processes in the body.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the aryl hydrocarbon receptor leads to the induction of CYP1A1 and CYP1A2 enzymes in hepatocytes, which are crucial for the metabolism of xenobiotics . This induction can alter the normal metabolic processes and potentially lead to toxic effects in cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the aryl hydrocarbon receptor. This binding triggers a cascade of events, including the activation of the receptor, its translocation to the nucleus, and the subsequent binding to the xenobiotic response element in the promoter region of target genes. This process leads to the transcriptional activation of genes involved in xenobiotic metabolism, such as CYP1A1 and CYP1A2 . Additionally, this compound can inhibit or activate other enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained induction of CYP1A1 and CYP1A2 enzymes, which may result in altered metabolic processes and potential toxicity . The compound’s persistence in the environment and its bioaccumulation potential also contribute to its long-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce the expression of detoxifying enzymes without causing significant toxicity. At high doses, this compound can lead to adverse effects, including hepatotoxicity, immunotoxicity, and disruption of endocrine functions . Threshold effects have been observed, where specific doses are required to elicit particular biological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the aryl hydrocarbon receptor. This interaction leads to the induction of enzymes such as CYP1A1 and CYP1A2, which are involved in the metabolism of xenobiotics . The compound’s metabolism can result in the formation of reactive intermediates, which may contribute to its toxic effects. Additionally, this compound can affect metabolic flux and alter metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its lipophilicity and interaction with transporters and binding proteins. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its effects . Transporters and binding proteins may facilitate its movement across cellular membranes and influence its localization within cells.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, where it interacts with the aryl hydrocarbon receptor and influences gene expression . Post-translational modifications and targeting signals may direct this compound to particular organelles, affecting its biological activity and potential toxicity.
Propriétés
IUPAC Name |
2,4,6,7-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-3-7-6-1-2-8(14)10(16)12(6)17-11(7)9(15)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDXKMRVQOSASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205755 | |
| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57117-38-1 | |
| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6,7-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64PSC2N2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








